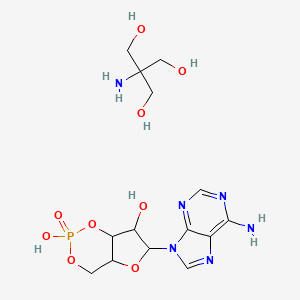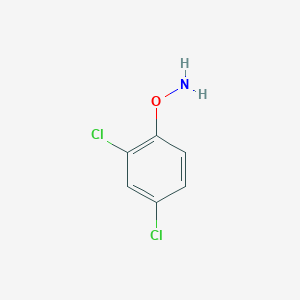![molecular formula C10H10N4O6 B15124905 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is an organic compound with a complex structure that includes both carboxymethyl and dinitrosoamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid typically involves multiple steps, starting with the preparation of the aniline derivative. The carboxymethyl group is introduced through a reaction with chloroacetic acid, while the dinitrosoamino group is formed via nitration and subsequent reduction reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The dinitrosoamino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or catalytic hydrogenation for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid involves its interaction with specific molecular targets and pathways. The dinitrosoamino group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects. The carboxymethyl group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[N-(carboxymethyl)-4-(nitrosoamino)anilino]acetic acid
- 2-[N-(carboxymethyl)-4-(amino)anilino]acetic acid
- 2-[N-(carboxymethyl)-4-(nitroamino)anilino]acetic acid
Uniqueness
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is unique due to the presence of both carboxymethyl and dinitrosoamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H10N4O6 |
|---|---|
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid |
InChI |
InChI=1S/C10H10N4O6/c15-9(16)5-13(6-10(17)18)7-1-3-8(4-2-7)14(11-19)12-20/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Clé InChI |
KCAHIVDGUGEZJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



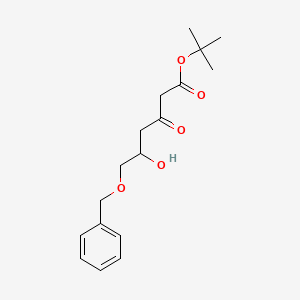
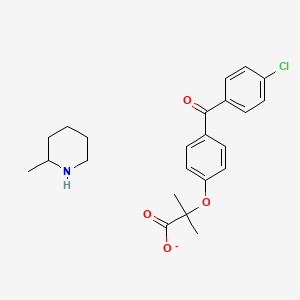
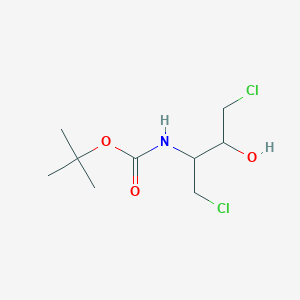
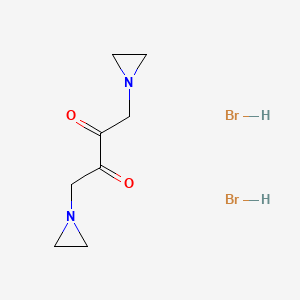

![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
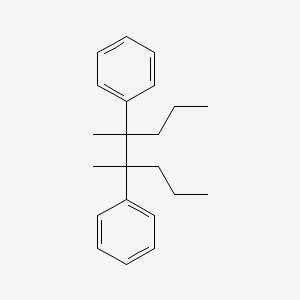
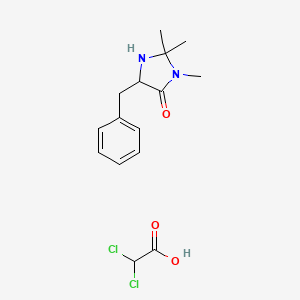
![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
